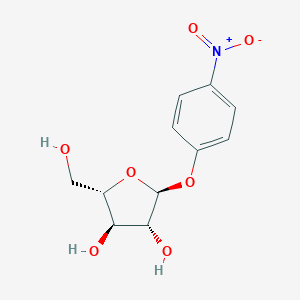

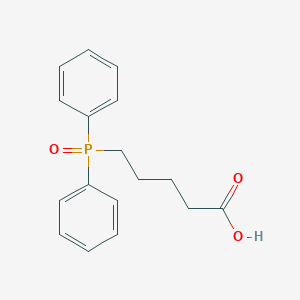

(2S,4R)-Methyl 4-(tert-butoxycarbonylamino)pyrrolidine-2-carboxylate

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of related pyrrolidine derivatives often involves multi-step processes that include reactions such as the mixed anhydride method, debenzylation, ring hydrogenation, and catalytic cascade reactions. For instance, tert-butyl 2-((phenylthio)carbonyl)pyrrolidine-1-carboxylate was synthesized using iso-butoxycarbonyl chloride (i-BuOCOCl) and characterized by X-ray diffraction studies (Naveen et al., 2007). Additionally, an optimized large-scale synthesis described for a similar compound highlights the importance of efficient transformations in producing significant quantities of these compounds (Jarugu et al., 2018).

Molecular Structure Analysis

The molecular structure of chiral pyrrolidine derivatives, including (2S)-methyl (Z)-5-(2-tert-butoxy-1-cyano-2-oxoethylidene)pyrrolidine-2-carboxylate, is determined using techniques such as diffraction, CD spectroscopy, and theoretical calculations. These studies reveal detailed insights into the spatial arrangement of atoms and the absolute structure of these molecules (Ai Wang & U. Englert, 2019).

科学研究应用

Influenza Neuraminidase Inhibitors

The compound has been explored for its role in the development of potent influenza neuraminidase (NA) inhibitors. A study described the synthesis of various analogues, focusing on the interaction of the carboxylic group with the positively charged pocket of the enzyme's active site. This research accelerated the identification of a potent NA inhibitor, highlighting the compound's relevance in antiviral drug design (Wang et al., 2001).

Coordination Chemistry

Another research application involves its use as an enantiopure coordination partner for cations. Despite minimal resonant scattering, the absolute structure of the compound was determined using a combination of diffraction, CD spectroscopy, and theoretical calculations. This study underscores its potential in coordination chemistry and structural analysis (Wang & Englert, 2019).

Asymmetric Catalysis

The compound has been utilized in the synthesis of platinum complexes, which are employed in asymmetric hydroformylation of olefins. This application demonstrates its value in catalysis, particularly in enhancing the selectivity and efficiency of chemical reactions (Stille et al., 1991).

Structural Chemistry

Its derivative, tert-butyl 2-((phenylthio)-carbonyl)pyrrolidine-1-carboxylate, was synthesized and characterized, providing insights into the conformational aspects of similar compounds. This research contributes to our understanding of molecular structures and interactions, which is essential in drug design and materials science (Naveen et al., 2007).

安全和危害

属性

IUPAC Name |

methyl (2S,4R)-4-[(2-methylpropan-2-yl)oxycarbonylamino]pyrrolidine-2-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20N2O4/c1-11(2,3)17-10(15)13-7-5-8(12-6-7)9(14)16-4/h7-8,12H,5-6H2,1-4H3,(H,13,15)/t7-,8+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOJVDTYOYUAFQA-SFYZADRCSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CC(NC1)C(=O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H]1C[C@H](NC1)C(=O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20N2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30628711 |

Source

|

| Record name | Methyl (4R)-4-[(tert-butoxycarbonyl)amino]-L-prolinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30628711 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2S,4R)-Methyl 4-(tert-butoxycarbonylamino)pyrrolidine-2-carboxylate | |

CAS RN |

473806-21-2 |

Source

|

| Record name | Methyl (4R)-4-[(tert-butoxycarbonyl)amino]-L-prolinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30628711 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

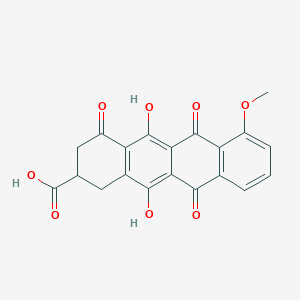

![6-[[3,5-Bis(trifluoromethyl)phenyl]methyl-[2,3,5,6-tetrahydroxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexyl]amino]-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexane-1,2,4,5-tetrol](/img/structure/B45259.png)